tert-butyl N-(2-bromo-6-fluorophenyl)carbamate

Catalog No.
S820315
CAS No.
1057720-25-8
M.F
C11H13BrFNO2
M. Wt
290.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-(2-bromo-6-fluorophenyl)carbamate

CAS Number

1057720-25-8

Product Name

tert-butyl N-(2-bromo-6-fluorophenyl)carbamate

IUPAC Name

tert-butyl N-(2-bromo-6-fluorophenyl)carbamate

Molecular Formula

C11H13BrFNO2

Molecular Weight

290.13 g/mol

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

WWWUUAZACLRSJM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)F

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)F

Tert-butyl N-(2-bromo-6-fluorophenyl)carbamate is a chemical compound with the molecular formula C11H13BrFNO2C_{11}H_{13}BrFNO_2 and a molecular weight of approximately 290.13 g/mol. It is classified as a carbamate, which is a type of ester derived from carbamic acid. The compound features a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it structurally unique and potentially useful in various chemical applications. The presence of halogens (bromine and fluorine) often enhances the biological activity and reactivity of organic compounds, making them valuable in pharmaceutical chemistry .

Typical of carbamates:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, facilitating the synthesis of various derivatives.
  • Decomposition: Under certain conditions, carbamates can decompose to release carbon dioxide and amines.
  • Hydrolysis: In the presence of water and acids or bases, this compound can hydrolyze to form the corresponding amine and carbonic acid derivatives.

These reactions make tert-butyl N-(2-bromo-6-fluorophenyl)carbamate versatile for further chemical modifications .

The synthesis of tert-butyl N-(2-bromo-6-fluorophenyl)carbamate can be achieved through several methods:

  • Direct Carbamation: Reacting 2-bromo-6-fluoroaniline with tert-butyl chloroformate in the presence of a base (such as triethylamine) to form the carbamate directly.
    text
    2-Bromo-6-fluoroaniline + tert-butyl chloroformate → tert-butyl N-(2-bromo-6-fluorophenyl)carbamate
  • Substitution Reactions: Utilizing nucleophilic substitution where the amine is reacted with an appropriate halogenated carbon compound under controlled conditions.
  • Coupling Reactions: Employing coupling agents to facilitate the formation of the desired carbamate from simpler precursors.

These methods highlight the compound's accessibility for research and industrial applications .

Tert-butyl N-(2-bromo-6-fluorophenyl)carbamate has several notable applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing biologically active compounds.
  • Chemical Research: Used in studies examining structure-activity relationships in drug design.
  • Analytical Chemistry: Employed as a reference standard in analytical methods for quantifying similar compounds .

Interaction studies involving tert-butyl N-(2-bromo-6-fluorophenyl)carbamate focus on its reactivity with various biological molecules:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its potential therapeutic effects.
  • Enzyme Inhibition Studies: Understanding how it affects specific enzymes may reveal its role in metabolic pathways or disease mechanisms.

Such studies are crucial for evaluating its safety and efficacy for potential pharmaceutical applications .

Tert-butyl N-(2-bromo-6-fluorophenyl)carbamate shares structural similarities with other halogenated carbamates and phenolic compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Properties
Tert-butyl N-(4-bromophenyl)carbamateBromine at para positionDifferent electronic properties affecting reactivity
Tert-butyl N-(3-fluorophenyl)carbamateFluorine at meta positionPotentially different biological activities
Ethyl N-(2-bromo-6-fluorophenyl)carbamateEthoxy instead of tert-butylVariation in solubility and stability

The uniqueness of tert-butyl N-(2-bromo-6-fluorophenyl)carbamate lies in its specific halogen placements, which may influence its biological activity and chemical reactivity compared to these similar compounds .

XLogP3

3.3

Dates

Modify: 2023-08-16

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